N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine
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Overview
Description
N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine is an organic compound with the molecular formula C({19})H({23})NO(_{4})S This compound is characterized by the presence of a sulfonamide group attached to a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine typically involves the following steps:
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Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2,5-diethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
[ \text{2,5-diethylbenzenesulfonyl chloride} + \text{amine} \rightarrow \text{2,5-diethylbenzenesulfonamide} + \text{HCl} ]
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Coupling with Phenylpropanoic Acid: : The sulfonamide intermediate is then coupled with 3-phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
[ \text{2,5-diethylbenzenesulfonamide} + \text{3-phenylpropanoic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoic acid
- 3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-(4-chlorophenyl)propanoic acid
Comparison
Compared to similar compounds, N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of diethyl groups may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H23NO4S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[(2,5-diethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23NO4S/c1-3-14-10-11-15(4-2)18(12-14)25(23,24)20-17(13-19(21)22)16-8-6-5-7-9-16/h5-12,17,20H,3-4,13H2,1-2H3,(H,21,22) |
InChI Key |
XKFRHUCZGRZHJO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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